molecular formula C15H15FN4O B2439919 2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 2034587-51-2

2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2439919
CAS No.: 2034587-51-2
M. Wt: 286.31
InChI Key: QOQKTXFYFIULJF-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group and an imidazo[1,2-b]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the imidazo[1,2-b]pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethyl linker: The imidazo[1,2-b]pyrazole is then reacted with an ethylating agent to introduce the ethyl linker.

    Formation of the benzamide core: The ethylated imidazo[1,2-b]pyrazole is then coupled with a fluoro-substituted benzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazo[1,2-b]pyrazole ring or the benzamide core.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions can replace the fluoro group with various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or as a probe for studying biological pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide will depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The imidazo[1,2-b]pyrazole moiety is known to interact with various biological targets, which could be leveraged to design compounds with specific biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide
  • 2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide

Uniqueness

2-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is unique due to its specific substitution pattern and the presence of both a fluoro group and an imidazo[1,2-b]pyrazole moiety. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-fluoro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-11-10-14-19(8-9-20(14)18-11)7-6-17-15(21)12-4-2-3-5-13(12)16/h2-5,8-10H,6-7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQKTXFYFIULJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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